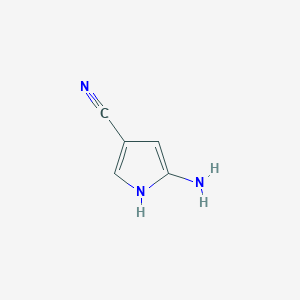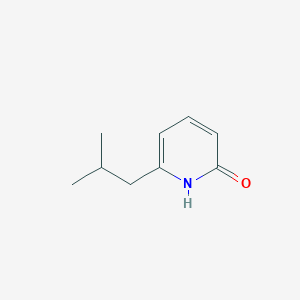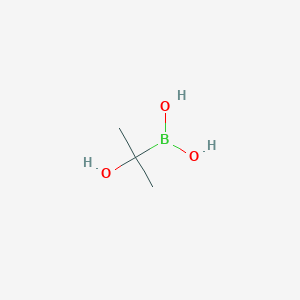
4-(Aziridin-1-YL)but-2-YN-1-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Aziridin-1-YL)but-2-YN-1-OL is an organic compound characterized by the presence of an aziridine ring attached to a butynol backbone. Aziridines are three-membered nitrogen-containing heterocycles known for their significant ring strain, which makes them highly reactive and versatile intermediates in organic synthesis. The compound’s unique structure allows it to participate in various chemical reactions, making it valuable in both academic research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aziridin-1-YL)but-2-YN-1-OL typically involves the following steps:
Epoxide Ring-Opening: The process begins with the ring-opening of an epoxide using sodium azide, resulting in the formation of an azido-hydroxyalkane intermediate.
Staudinger Reaction: The intermediate is then subjected to a Staudinger reaction, where it is converted into the corresponding alkyl aziridine.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned steps, with careful control of reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
4-(Aziridin-1-YL)but-2-YN-1-OL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the aziridine ring into more stable amine derivatives.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of aziridine oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted aziridines depending on the nucleophile used.
科学研究应用
4-(Aziridin-1-YL)but-2-YN-1-OL has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 4-(Aziridin-1-YL)but-2-YN-1-OL involves its ability to undergo ring-opening reactions due to the significant ring strain in the aziridine ring. This ring strain makes the compound highly reactive, allowing it to interact with various molecular targets and pathways. The aziridine ring can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological activity such as antimicrobial or anticancer effects .
相似化合物的比较
Similar Compounds
Aziridine-1-carbaldehyde oximes: These compounds share the aziridine ring structure and exhibit similar reactivity.
N-substituted aziridines: Compounds with different substituents on the nitrogen atom of the aziridine ring.
Uniqueness
Its ability to undergo a wide range of chemical reactions and its potential biological activity make it a valuable compound in various fields of research and industry .
属性
分子式 |
C6H9NO |
|---|---|
分子量 |
111.14 g/mol |
IUPAC 名称 |
4-(aziridin-1-yl)but-2-yn-1-ol |
InChI |
InChI=1S/C6H9NO/c8-6-2-1-3-7-4-5-7/h8H,3-6H2 |
InChI 键 |
NHMCPUHMJDNFFT-UHFFFAOYSA-N |
规范 SMILES |
C1CN1CC#CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Azaspiro[2.3]hexane-1-carboxylic acid](/img/structure/B11924555.png)







![(1S,5S)-3-oxabicyclo[3.1.0]hexan-6-amine](/img/structure/B11924619.png)




